molecular formula C3H5N3OS B1523850 3-methanesulfinyl-4H-1,2,4-triazole CAS No. 1258639-46-1

3-methanesulfinyl-4H-1,2,4-triazole

Cat. No.: B1523850
CAS No.: 1258639-46-1
M. Wt: 131.16 g/mol
InChI Key: UOMCXNNOJBMXTJ-UHFFFAOYSA-N
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Description

Historical Perspectives and Evolution of 1,2,4-Triazole (B32235) Research

The journey of 1,2,4-triazole chemistry began in the late 19th century, with the first synthesis of the parent compound. nih.govnih.gov Early research focused on understanding the fundamental properties and reactivity of this novel heterocyclic system. researchgate.net The initial synthetic routes were often characterized by low yields. nih.gov Over the decades, advancements in synthetic methodologies have led to the development of more efficient and versatile strategies for the synthesis of 1,2,4-triazole derivatives. isres.orgnih.gov These methods include cyclization reactions of various precursors such as amidines, hydrazones, and thiosemicarbazides. isres.orgresearchgate.netnih.gov The advent of modern techniques like microwave-assisted synthesis and metal-catalyzed cross-coupling reactions has further expanded the synthetic toolbox, allowing for the creation of highly functionalized and complex triazole structures. organic-chemistry.org The continuous evolution of synthetic approaches has been a driving force behind the expanding applications of 1,2,4-triazoles in diverse scientific disciplines. acarindex.com

Significance of Sulfur-Containing Heterocycles in Contemporary Chemical and Biological Sciences

The incorporation of sulfur atoms into heterocyclic rings often imparts unique chemical and biological properties to the resulting molecules. nih.govbohrium.comresearchgate.net Sulfur-containing heterocycles are integral components of numerous pharmaceuticals and biologically active compounds, demonstrating a broad spectrum of activities including antimicrobial, anti-inflammatory, and anticancer effects. nih.govbookpi.org The presence of sulfur can influence a molecule's polarity, lipophilicity, and ability to engage in specific interactions with biological targets. rsc.org For instance, the sulfur atom in its various oxidation states (thioether, sulfoxide (B87167), sulfone) can act as a hydrogen bond acceptor and participate in other non-covalent interactions, which are crucial for molecular recognition processes. tandfonline.com This has led to a surge of interest in the synthesis and study of novel sulfur-containing heterocyclic compounds within the field of medicinal chemistry. bohrium.comresearchgate.net Researchers are actively exploring this chemical space to develop new therapeutic agents with improved efficacy and novel mechanisms of action. nih.gov

Academic and Research Significance of 3-Methanesulfinyl-4H-1,2,4-Triazole within the Broader Field of Triazole Derivatives

Within the extensive family of 1,2,4-triazole derivatives, this compound stands out as a compound of specific academic interest. Its structure, featuring a methanesulfinyl (methylsulfoxide) group at the 3-position of the 4H-1,2,4-triazole ring, presents a unique combination of a triazole core and a chiral sulfoxide moiety. This particular arrangement of functional groups makes it a valuable subject for research in several areas.

The study of this compound contributes to the broader understanding of how the introduction of specific sulfur-containing functional groups influences the chemical and biological characteristics of the 1,2,4-triazole scaffold. Research in this area is often focused on the synthesis of novel derivatives and the evaluation of their potential as bioactive agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylsulfinyl-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3OS/c1-8(7)3-4-2-5-6-3/h2H,1H3,(H,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOMCXNNOJBMXTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=NC=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901284276
Record name 1H-1,2,4-Triazole, 5-(methylsulfinyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258639-46-1
Record name 1H-1,2,4-Triazole, 5-(methylsulfinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1258639-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,4-Triazole, 5-(methylsulfinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901284276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Mechanisms and Chemical Transformations of 3 Methanesulfinyl 4h 1,2,4 Triazole

Electronic Effects and Resonance Contributions of the Methanesulfinyl Group on the 1,2,4-Triazole (B32235) Ring System

The 1,2,4-triazole ring is an aromatic, π-excessive heterocycle with all its atoms being sp2 hybridized. chemicalbook.com It possesses 6π electrons delocalized across the five-membered ring, which gives it its aromatic character. chemicalbook.com The molecule exists in two rapidly interconverting tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole. chemicalbook.com

The methanesulfinyl group (-S(O)CH₃) is a strong electron-withdrawing group. Its presence at the 3-position of the 1,2,4-triazole ring significantly influences the electron density distribution within the heterocyclic system. This electron-withdrawing nature is primarily due to the inductive effect of the electronegative oxygen atom and the sulfur atom.

Resonance also plays a crucial role in the electronic landscape of the molecule. The lone pair of electrons on the nitrogen atoms of the triazole ring can be delocalized, and the sulfinyl group can participate in resonance stabilization. researchgate.netresearchgate.net The carbon atoms in the 1H-1,2,4-triazole are π-deficient due to their attachment to electronegative nitrogen atoms, making them susceptible to nucleophilic attack under certain conditions. chemicalbook.com

Nucleophilic and Electrophilic Reactivity Profiles of the Sulfinyl Triazole Scaffold

The electronic properties of 3-methanesulfinyl-4H-1,2,4-triazole dictate its reactivity towards both nucleophiles and electrophiles.

Nucleophilic Reactivity: The carbon atoms of the 1,2,4-triazole ring are electron-deficient and thus susceptible to nucleophilic attack. chemicalbook.com The presence of the electron-withdrawing methanesulfinyl group further enhances this susceptibility. However, the triazole ring itself can also act as a nucleophile under certain conditions, with the nitrogen atoms being the primary sites of attack due to their lone pairs of electrons. youtube.com For instance, alkylation of 1H-1,2,4-triazole can occur regioselectively at the N1 position. chemicalbook.com

Electrophilic Reactivity: Electrophilic substitution on the 1,2,4-triazole ring typically occurs at the nitrogen atoms due to their higher electron density compared to the carbon atoms. chemicalbook.com The parent 1H-1,2,4-triazole is readily protonated at the N4 position. chemicalbook.com

The reactivity of the sulfinyl group itself is also a key feature. The sulfur atom is susceptible to both nucleophilic and electrophilic attack. Nucleophiles can attack the sulfur atom, leading to displacement of the methanesulfinyl group, while electrophiles can react with the lone pair of electrons on the sulfur atom.

Rearrangement Reactions Involving the Sulfinyl Group or the 1,2,4-Triazole Core

Rearrangement reactions can occur in systems containing 1,2,4-triazole rings. For example, thermal rearrangement of 4-allyl substituted 3,5-diphenyl-4H-1,2,4-triazoles can lead to the corresponding 1-allyl-substituted compounds. nih.gov The mechanism of this rearrangement is proposed to proceed through successive Sₙ2-type reactions. nih.gov The substituents on the triazole ring can have a significant impact on the outcome of these thermolyses. nih.gov

While a direct Fries-type rearrangement involving the methanesulfinyl group on the 1,2,4-triazole ring is not prominently documented, analogous rearrangements in other heterocyclic systems suggest its possibility. The Baker–Venkataraman rearrangement, for instance, is a base-catalyzed intramolecular acyl migration that converts 2-acetoxyacetophenones into 1,3-diketones, which are key intermediates for synthesizing various heterocyclic compounds. wordpress.com This reaction proceeds through enolate formation followed by intramolecular nucleophilic acyl substitution. wordpress.com

Cycloaddition Reactions and Pericyclic Transformations of this compound Derivatives

Cycloaddition reactions are a powerful tool for constructing and modifying heterocyclic systems, including 1,2,4-triazoles. uzhnu.edu.uaacgpubs.org Derivatives of 1,2,4-triazole can participate in various cycloaddition reactions, acting as either the diene or dienophile component.

For instance, 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) and its methyl analog (MTAD) are well-known dienophiles in Diels-Alder reactions. acgpubs.orgresearchgate.net These reactions often exhibit interesting stereoselectivity. researchgate.net The high reactivity of these triazolinediones is attributed to the lowered LUMO energy of the N=N bond within the cyclic structure. researchgate.net

The 1,2,3-triazole ring system can be synthesized via the Huisgen 1,3-dipolar cycloaddition of azides and alkynes. nih.govfrontiersin.orgacs.org This reaction can be catalyzed by copper(I), leading to regiospecific formation of 1,4-disubstituted 1,2,3-triazoles. acs.org

Oxidative and Reductive Transformations of the Sulfinyl Moiety (e.g., to Sulfonyl or Sulfide)

The methanesulfinyl group in this compound can undergo both oxidation and reduction.

Oxidation: The sulfinyl group can be readily oxidized to the corresponding sulfonyl group (-SO₂CH₃). This transformation can be achieved using various oxidizing agents. The resulting sulfonyl triazoles are also of significant interest in medicinal chemistry. nih.gov The synthesis of 4-sulfonyl-1,2,3-triazoles can be achieved through a copper-catalyzed three-component reaction of aromatic ketones, sodium sulfinates, and azides. nih.govresearchgate.net

Reduction: Conversely, the sulfinyl group can be reduced to the corresponding sulfide (B99878) (thioether) group (-SCH₃). This reduction can be accomplished using various reducing agents. The synthesis of sulfenyl derivatives of 1,2,4-triazole has been reported. pleiades.online

The ability to interconvert between sulfide, sulfoxide (B87167), and sulfone oxidation states provides a valuable handle for modulating the electronic properties and biological activity of the triazole scaffold.

Interactions with Transition Metal Catalysts and Potential as Ligands

The 1,2,4-triazole ring system is a well-established ligand in coordination chemistry, capable of coordinating to transition metals through its nitrogen atoms. mdpi.comnih.govnih.govresearchgate.net The coordination can occur in various modes, with the N1 and N2 atoms often acting as bridging ligands to form polynuclear complexes. mdpi.com

The nature of the substituents on the triazole ring can influence the structure and magnetic properties of the resulting metal complexes. mdpi.com Triazole-based ligands have been used to synthesize a wide range of transition metal complexes with interesting magnetic and biological properties. mdpi.comnih.govnih.govrsc.org

The methanesulfinyl group can also potentially interact with transition metals, either directly through the sulfur or oxygen atoms or indirectly by influencing the coordinating ability of the triazole ring. This makes this compound and its derivatives promising candidates for the design of novel ligands for catalysis and materials science. For example, palladium complexes with triazole-based ligands have been used in catalysis. acs.org

Advanced Spectroscopic and Computational Analysis of 3 Methanesulfinyl 4h 1,2,4 Triazole

Elucidation of Molecular Structure through Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional techniques, is a powerful tool for the unambiguous structural determination of complex molecules like 3-methanesulfinyl-4H-1,2,4-triazole. While specific NMR data for this exact compound is not extensively detailed in the provided results, the principles of NMR analysis of triazole derivatives are well-established.

For substituted 1,2,4-triazoles, ¹H NMR and ¹³C NMR spectra provide primary information on the chemical environment of protons and carbons. nih.govnih.gov For instance, in related 1,2,4-triazole (B32235) derivatives, the protons on the triazole ring typically show distinct singlet peaks in the ¹H NMR spectrum. nih.gov The chemical shifts of these protons and the carbons in the ¹³C NMR spectrum are sensitive to the nature and position of substituents.

2D-NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the connectivity of the molecule.

COSY would establish proton-proton couplings.

HSQC would correlate directly bonded proton and carbon atoms.

HMBC would reveal long-range correlations between protons and carbons, confirming the attachment of the methanesulfinyl group to the C3 position of the triazole ring.

Solid-state NMR (ssNMR) could provide further insights into the structure of this compound in the solid phase. nih.govresearchgate.net This technique is particularly useful for studying tautomerism and intermolecular interactions in the crystalline state, which may differ from the solution state. ncl.res.in

Table 1: Expected NMR Data for this compound This table is predictive, based on general knowledge of similar compounds, as specific experimental data was not found in the search results.

NucleusExpected Chemical Shift (ppm)Expected MultiplicityAssignment
¹H~8.0-9.0SingletC5-H
¹H~13.0-15.0Broad SingletN4-H
¹H~2.8-3.5SingletS-CH₃
¹³C~150-160C3
¹³C~145-155C5
¹³C~40-50S-CH₃

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is essential for identifying functional groups and studying the conformational properties of molecules. The interpretation of the vibrational spectra of 1,2,4-triazole derivatives can be complex due to strong associations in the condensed state. asianpubs.org

For this compound, characteristic vibrational bands would be expected for the N-H, C=N, C-S, and S=O functional groups. The N-H stretching vibration typically appears as a broad band in the high-frequency region of the FT-IR spectrum. The C=N stretching vibrations of the triazole ring are expected in the 1677–1589 cm⁻¹ range. nih.gov The S=O stretch of the sulfoxide (B87167) group is a strong band, typically observed in the 1030-1070 cm⁻¹ region.

A complete assignment of the fundamental vibrations can be achieved by combining experimental FT-IR and Raman data with theoretical calculations, such as Density Functional Theory (DFT). acs.org This combined approach helps to accurately assign vibrational modes, including those of the triazole ring itself. asianpubs.org

Table 2: Expected Vibrational Frequencies for this compound This table is predictive, based on general knowledge of similar compounds, as specific experimental data was not found in the search results.

Frequency Range (cm⁻¹)AssignmentSpectroscopy Technique
3100-3300N-H stretchingFT-IR, Raman
2900-3000C-H stretching (methyl)FT-IR, Raman
1600-1650C=N stretching (ring)FT-IR, Raman
1400-1500N-H bendingFT-IR, Raman
1030-1070S=O stretchingFT-IR, Raman
650-750C-S stretchingFT-IR, Raman

Mass Spectrometry for Fragmentation Pathways, Isotopic Patterns, and Mechanistic Insights

Mass spectrometry (MS) is a critical technique for determining the molecular weight and elucidating the fragmentation pathways of a compound. Using techniques like Electrospray Ionization (ESI), the molecule can be ionized, and its mass-to-charge ratio (m/z) determined. Tandem mass spectrometry (MS/MS) provides detailed structural information by fragmenting the molecular ion and analyzing the resulting daughter ions.

For this compound, the molecular ion peak [M+H]⁺ would be observed. The fragmentation pattern would likely involve characteristic losses. The fragmentation of organophosphate nerve agents, which also contain sulfur, has been studied and shows predictable pathways that can be used to identify related compounds. nih.gov Similarly, studies on sulfonamides reveal common fragmentation pathways, such as cleavage of the S-N bond and loss of SO₂. nih.govresearchgate.net

Key fragmentation pathways for this compound would likely include:

Loss of the methanesulfinyl group (-SOCH₃).

Cleavage of the triazole ring.

Loss of small neutral molecules like N₂, HCN, or CH₂O.

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the parent and fragment ions, confirming the elemental composition. mdpi.com

X-ray Crystallography for Solid-State Structural Determination, Tautomerism, and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. ncl.res.in

For this compound, a key question that can be answered by X-ray crystallography is the preferred tautomeric form in the solid state. The 1,2,4-triazole ring can exist in different tautomeric forms (1H, 2H, and 4H). nih.gov Studies on related 3,5-substituted 1,2,4-triazoles have shown that the 1H-tautomer is often the one that crystallizes. iucr.org The specific tautomer present is influenced by the electronic nature of the substituents.

Furthermore, X-ray analysis would reveal the nature of intermolecular interactions. It is expected that the N-H proton of the triazole ring and the oxygen atom of the sulfoxide group would participate in strong hydrogen bonding, leading to the formation of supramolecular networks in the crystal lattice. The crystal packing can also be stabilized by π-π interactions between the triazole rings. iucr.org

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and reactivity of molecules. cumhuriyet.edu.tr By performing DFT calculations, one can obtain optimized geometries, electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and predict sites of electrophilic and nucleophilic attack. nih.gov

For this compound, DFT calculations could be used to:

Confirm the most stable conformation of the molecule.

Calculate the HOMO-LUMO energy gap, which is an indicator of chemical reactivity. researchgate.net

Generate a molecular electrostatic potential (MEP) map to visualize the electron-rich and electron-poor regions of the molecule, thereby predicting sites for intermolecular interactions. researchgate.net

Simulate vibrational spectra (IR and Raman), which aids in the assignment of experimental bands. acs.org

Quantum chemical calculations are particularly valuable for studying tautomeric equilibria, which can be difficult to assess experimentally, especially in solution. tubitak.gov.tr By calculating the relative energies of the different possible tautomers (1H, 2H, and 4H) of this compound, the most stable form can be predicted. osi.lv

Studies on substituted 1,2,4-triazoles have shown that non-empirical quantum chemical methods, which take electron correlation into account, are necessary for correctly predicting the energy relationships between tautomers. osi.lv For some 1,2,4-triazole derivatives, calculations have revealed that the 4H-tautomer is favored over the 1H-tautomer. researchgate.nettrdizin.gov.tr The relative stability is influenced by factors such as the solvent environment, which can be modeled using methods like the Polarizable Continuum Model (PCM). tubitak.gov.tr Theoretical modeling combined with experimental data, such as UV/vis spectra, can provide a comprehensive understanding of the tautomeric behavior of these compounds. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intermolecular Bonding, Charge Transfer, and Delocalization

No published studies containing Natural Bond Orbital (NBO) analysis for this compound were identified. NBO analysis is a theoretical method used to study the distribution of electron density in molecules and the interactions between their orbitals. This type of analysis provides valuable insights into the molecule's Lewis structure, hybrid orbitals, and the nature of its chemical bonds. It is particularly useful for quantifying charge transfer between atoms and understanding the delocalization of electrons, which are key to a molecule's stability and reactivity. Without dedicated studies on this compound, detailed information regarding its specific intermolecular bonding capabilities, charge distribution, and electron delocalization from an NBO perspective remains uncharacterized.

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

There is a lack of available research employing molecular dynamics (MD) simulations specifically for this compound. MD simulations are a powerful computational tool used to model the physical movements of atoms and molecules over time. For a compound like this compound, MD simulations would be instrumental in exploring its conformational landscape, identifying the most stable three-dimensional shapes the molecule can adopt. Furthermore, these simulations are crucial for understanding how the molecule behaves in the presence of different solvents, which can significantly influence its conformation and properties. The absence of such studies means that the dynamic behavior, conformational preferences, and solvent interactions of this particular compound have not been computationally explored and documented.

Due to the absence of specific research data for this compound in the requested analytical areas, no data tables or detailed research findings can be provided.

Biological Activity and Mechanistic Investigations of 3 Methanesulfinyl 4h 1,2,4 Triazole Derivatives

Antimicrobial Efficacy and Mechanistic Studies

Derivatives of 1,2,4-triazole (B32235) are recognized for their potent antimicrobial properties against a variety of pathogens. nih.govtsijournals.comnih.gov The versatility of the triazole ring allows for the development of compounds with significant efficacy against bacteria, fungi, and viruses. nih.govontosight.ai

A variety of 1,2,4-triazole derivatives have demonstrated significant antibacterial activity. For instance, certain 4-amino-5-aryl-4H-1,2,4-triazole derivatives have shown high efficacy, with some compounds exhibiting activity equivalent to the antibiotic ceftriaxone. nih.gov Specifically, a derivative with a 4-trichloromethyl group attached to the phenyl ring at the 3-position of the triazole showed the highest activity. nih.gov Similarly, novel indole (B1671886) derivatives of 4-amino-4H-1,2,4-triazole-3-thiol have exhibited potent inhibitory effects against S. aureus and E. coli. nih.gov

The mechanism of action for some of these derivatives is believed to involve the inhibition of essential cellular processes. For example, docking studies have suggested that certain Schiff base derivatives of 1,2,4-triazole bind with high affinity to glucosamine-6-phosphate synthase, an enzyme critical for the formation of the microbial cell wall. nih.gov

Table 1: Antibacterial Activity of Selected 1,2,4-Triazole Derivatives

Compound Description Target Bacteria Potency Reference
4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol S. aureus, S. pyogenes MICs of 0.264 and 0.132 mM, respectively nih.gov
4-amino-5-aryl-4H-1,2,4-triazole with 4-trichloromethyl group E. coli, B. subtilis, P. aeruginosa, P. fluoroscens MIC = 5 µg/mL nih.gov
Amino-containing indole derivative of 4-amino-4H-1,2,4-triazole-3-thiol S. aureus, E. coli MICs of 2 and 8 µg/mL, respectively nih.gov
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives Bacteria and yeast-like fungi Promising activity researchgate.net

Triazole derivatives are well-established as potent antifungal agents, with many commercially available drugs like fluconazole (B54011) and itraconazole (B105839) featuring this heterocyclic core. tsijournals.comnih.gov Their primary mechanism of action involves the inhibition of ergosterol (B1671047) biosynthesis, a crucial component of the fungal cell membrane. nih.govresearchgate.netresearchgate.net

These compounds specifically target and inhibit the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a cytochrome P450 enzyme. researchgate.netresearchgate.netnih.gov This inhibition disrupts the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol intermediates and compromising the integrity and function of the fungal cell membrane. mdpi.com Molecular dynamics studies have shown that triazole inhibitors bind to a hydrophobic cavity within CYP51, with the triazole ring coordinating with the heme iron. frontiersin.org The strength of this interaction can be influenced by the nature of the side chains on the triazole ring, with longer-tailed derivatives often exhibiting stronger binding. frontiersin.org

Research has shown that novel 1,2,4-triazole derivatives can exhibit significant antifungal activity, sometimes superior to existing drugs. For example, certain 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-[(4-substitutedphenyl)-piperazin-1-yl]-propan-2-ols have demonstrated higher activity against Candida albicans than fluconazole. nih.gov Similarly, other derivatives have shown potent activity against a range of fungal pathogens, including Aspergillus species and Cryptococcus neoformans. nih.govnih.gov

Table 2: Antifungal Activity and Mechanism of 1,2,4-Triazole Derivatives

Compound/Derivative Class Fungal Species Mechanism of Action Notable Findings Reference
1,2,4-Triazole-thioethers Fusarium oxysporum, Physalospora piricola, etc. Not specified Compounds 6c, 6l, and 6a showed excellent activity. doaj.org
Triazolopyrimidine derivatives Botrytis cinerea, Phytophthora infestans, etc. Not specified Compounds 4, 5h, 5o, and 5r showed significant activity. frontiersin.org
Pyrazole-containing fused pyridine–pyrimidine derivatives Candida albicans Ergosterol biosynthesis inhibition Compounds 4h, 4j, 4k, and 4n showed greater inhibition than control. nih.gov
2-Aryl-3-azolyl-1-indolyl-propan-2-ols Candida species CYP51 Inhibition (-)-(S)-8g enantiomer was highly active. nih.gov
Trisubstituted 1,2,4-triazoles Candida albicans CYP51 Inhibition Short derivatives were more potent. cardiff.ac.uk

The 1,2,4-triazole scaffold is a component of several antiviral drugs, including the broad-spectrum agent ribavirin. nih.govresearchgate.net This has spurred research into new triazole derivatives with potential activity against a range of DNA and RNA viruses. nih.govnih.gov

The antiviral mechanisms of triazole derivatives are diverse and can involve targeting various stages of the viral life cycle. researchgate.net Some compounds inhibit viral enzymes essential for replication, such as DNA or RNA polymerases and helicases. researchgate.netnih.govresearchgate.net For instance, certain 4-amino-5-hydrazine-4H-1,2,4-triazole-3-thiol derivatives have been identified as inhibitors of the MERS coronavirus Nsp13 helicase. nih.gov Others can block viral entry into host cells or interfere with the assembly of new virus particles. researchgate.net

Studies have shown that specific structural features can enhance antiviral activity. For example, in a series of 1,2,4-triazole-3-thiones, enantiomers with an R-configuration and electron-withdrawing substituents were found to be potent against influenza A (H1N1) viruses, while the S-enantiomers were inactive. nih.gov Furthermore, novel thiopyrano[2,3-b]quinolines containing 1,2,4-triazole have shown moderate antiviral activity against influenza A, with molecular docking studies suggesting the M2 channel and polymerase basic protein 2 as potential targets. mdpi.com

Anticancer Potential and Molecular Target Modulation

Derivatives of 1,2,4-triazole have emerged as a promising class of compounds in the search for new anticancer agents. researchgate.netekb.egresearchgate.net Their ability to interact with various biological targets makes them attractive candidates for cancer chemotherapy. researchgate.netnih.gov

Numerous studies have demonstrated the cytotoxic effects of 1,2,4-triazole derivatives against a variety of human cancer cell lines, including breast (MCF-7), liver (HepG2), cervical (HeLa), and lung (A549) cancer cells. ekb.egnih.govresearchgate.net

The mechanisms underlying this cytotoxicity are often linked to the induction of apoptosis. For example, certain 1,2,4-triazole Schiff base derivatives, TB-NO2 and TB-OCH3, have been shown to induce apoptosis in MCF-7 cells. ekb.eg This was confirmed by an increased Bax/Bcl-2 ratio, indicating a shift towards pro-apoptotic signaling. ekb.eg These compounds also reduced the expression of connective tissue growth factor (CTGF) and platelet-derived growth factor (PDGF), suggesting an antifibrotic effect and regulation of cell growth. ekb.eg In another study, coumarin-triazole hybrids demonstrated potent cytotoxic activity against MCF-7 cells, causing cell death through apoptosis and disruption of the mitochondrial membrane potential. nih.gov

Table 3: Cytotoxic Activity of 1,2,4-Triazole Derivatives in Cancer Cell Lines

Compound/Derivative Class Cancer Cell Line(s) Cytotoxic Effect (IC50) Mechanism of Action Reference
1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones (7d, 7e) HeLa < 12 µM Not specified nih.govresearchgate.net
1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones (10a, 10d) HeLa < 12 µM Not specified nih.govresearchgate.net
1,2,4-triazole Schiff bases (TB-NO2, TB-OCH3) HEPG2, HCT-116, MCF-7 Effective anticancer activity Apoptosis induction, antifibrotic ekb.eg
Coumarin-triazole hybrids MCF-7 2.66 - 10.08 µM Apoptosis, mitochondrial membrane disruption nih.gov
1H-1,2,4-Triazole-3-carboxamides (4e, 4m) A-549, PANC-1, HCT-116, HeLa Pronounced inhibitory activity Not specified researchgate.net

A key mechanism through which 1,2,4-triazole derivatives exert their anticancer effects is by inhibiting enzymes crucial for cancer cell growth and survival. Aromatase, a cytochrome P450 enzyme involved in estrogen biosynthesis, is a significant target, particularly in hormone-receptor-positive breast cancer. nih.gov Drugs like letrozole (B1683767) and anastrozole, which contain a 1,2,4-triazole ring, act as aromatase inhibitors. nih.gov The nitrogen atoms of the triazole ring are thought to bind to the iron atom in the heme group of the enzyme, inhibiting its activity. nih.gov Molecular docking studies have supported the potential of novel 1,2,4-triazole derivatives to act as aromatase inhibitors. researchgate.netnih.gov

Other enzymes and signaling pathways are also targeted. For example, some derivatives have been shown to inhibit vascular endothelial growth factor (VEGF) and hepatic tyrosine kinase (HTK), which are involved in angiogenesis and tumor growth. nih.gov Additionally, certain 1,2,4-triazole derivatives containing a 1,4-benzodioxane (B1196944) fragment have demonstrated inhibitory activity against methionine aminopeptidase (B13392206) type II (MetAP2), an enzyme implicated in angiogenesis. nih.gov

Table 4: Enzyme Inhibition and Signal Pathway Modulation by 1,2,4-Triazole Derivatives

Derivative Class Target Enzyme/Pathway Effect Cancer Type/Model Reference
1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones Aromatase Potential Inhibition Breast Cancer nih.gov
1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones Aromatase Potential Inhibition Breast Cancer nih.gov
Triazolothiadiazine derivative 12 VEGF, HTK Inhibition Hepatocellular Carcinoma (rats) nih.gov
1,2,4-Triazole Schiff bases (TB-NO2, TB-OCH3) Bax/Bcl-2, CTGF, PDGF Apoptosis induction, growth regulation Breast Cancer (MCF-7) ekb.eg
1H-1,2,4-Triazole-3-carboxamides EGFR, CDK-4 Favorable binding interactions Lung, Pancreatic, Colorectal, Cervical Cancer researchgate.net

Anti-inflammatory and Immunomodulatory Activities

Derivatives of 1,2,4-triazole have emerged as a promising class of anti-inflammatory agents, with their mechanisms often linked to the modulation of key inflammatory pathways and cytokine production.

Modulation of Inflammatory Mediators and Cytokines

Research has shown that certain 1,2,4-triazole derivatives exert potent anti-inflammatory effects by influencing the production of critical inflammatory mediators. A study on 2-methylsulfanyl- nih.govbiomedpharmajournal.orgmdpi.comtriazolo[1,5-a]quinazolines, which are structurally related to the methanesulfinyl scaffold, identified several compounds as multi-potent anti-inflammatory agents. nih.gov These compounds were found to inhibit inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov

The immunomodulatory capacity of these derivatives is evident in their ability to alter the balance of pro-inflammatory and anti-inflammatory cytokines. biomedpharmajournal.org In studies using peripheral blood mononuclear cells (PBMC) as an in vitro model for inflammation, newly synthesized 1,2,4-triazole derivatives containing a propionic acid moiety demonstrated significant immunomodulatory activity. mdpi.comnih.gov The most effective of these compounds were shown to decrease the levels of pro-inflammatory cytokines TNF-α and interferon-gamma (IFN-γ) in mitogen-stimulated PBMC cultures. mdpi.comnih.gov Similarly, other 1,2,4-triazole derivatives were found to significantly decrease levels of the pro-inflammatory interleukin-6 (IL-6) and TNF-α, while simultaneously increasing the level of the anti-inflammatory cytokine IL-4. biomedpharmajournal.org This modulation of cytokine release underscores the potential of the triazole scaffold to regulate immune responses. nih.govbiomedpharmajournal.orgmdpi.com Some derivatives have demonstrated anti-inflammatory activity comparable to that of ibuprofen. nih.gov

The anti-inflammatory action of triazole derivatives is also attributed to the inhibition of enzymes like cyclooxygenase-2 (COX-2), which is crucial for the synthesis of inflammatory mediators like prostaglandins. biomedpharmajournal.orgmdpi.com

Compound ClassEffect on Pro-Inflammatory CytokinesEffect on Anti-Inflammatory CytokinesExperimental ModelReference
1,2,4-Triazole-propionic acid derivatives↓ TNF-α, ↓ IFN-γ-Mitogen-stimulated PBMC mdpi.comnih.gov
1,4-disubstituted 1H-1,2,3-triazole derivatives↓ IL-6 (5.16x), ↓ TNF-α (3.48x)↑ IL-4 (3.25x)Rat blood serum biomedpharmajournal.org
2-Methylsulfanyl- nih.govbiomedpharmajournal.orgmdpi.comtriazolo[1,5-a]quinazolines↓ TNF-α, ↓ PGE2, ↓ NO-LPS-stimulated macrophages nih.gov

Other Pharmacological Activities (e.g., Anticonvulsant, Analgesic, Antidiabetic)

The versatile 1,2,4-triazole nucleus has been incorporated into compounds exhibiting a wide array of pharmacological effects beyond inflammation, including significant central nervous system activity.

Anticonvulsant Activity

The 1,2,4-triazole scaffold is a prominent feature in the design of novel anticonvulsant agents. nih.gov Numerous derivatives have demonstrated substantial efficacy in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. nih.govfrontiersin.org These tests help identify compounds that can prevent seizure spread (MES) or elevate the seizure threshold (scPTZ).

For instance, a series of 6-substituted- nih.govbiomedpharmajournal.orgmdpi.comtriazolo[3,4-b] nih.govmdpi.comijcrcps.comthiadiazoles showed potent activity in the MES test. The compound 6-(4-chlorophenyl)- nih.govbiomedpharmajournal.orgmdpi.comtriazolo[3,4-b] nih.govmdpi.comijcrcps.comthiadiazole (4h) was particularly notable, with a median effective dose (ED₅₀) of 23.7 mg/kg. nih.gov Further testing of this compound against seizures induced by various chemicals suggested its mechanism may involve the GABAergic system. nih.gov In another study, triazolopyrimidine derivatives were evaluated, with one compound (6d) showing potent ED₅₀ values of 15.8 mg/kg in the MES test and 14.1 mg/kg in the PTZ test. frontiersin.org The broad applicability of the triazole ring in this field is highlighted by its ability to bind to various biomacromolecules through hydrogen bonds and π-π stacking interactions. frontiersin.org

Compound SeriesMost Potent CompoundED₅₀ (mg/kg) - MES TestED₅₀ (mg/kg) - scPTZ TestReference
TriazolopyrimidinesCompound 6d15.814.1 frontiersin.org
nih.govbiomedpharmajournal.orgmdpi.comTriazolo[3,4-b] nih.govmdpi.comijcrcps.comthiadiazolesCompound 4h23.7- nih.gov
4-Butyl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione-38.5- nih.gov
3-Amino-5-(4-choloro-2-phenoxyphenyl)-4H-1,2,4-triazole derivativeCompound 32a-1.4 nih.gov

Analgesic and Antidiabetic Activities

General reviews of the 1,2,4-triazole class of compounds indicate that various derivatives possess analgesic and hypoglycemic (antidiabetic) properties. researchgate.netijcrcps.com However, specific research focusing on 3-methanesulfinyl derivatives for these particular activities is not extensively documented in recent literature. The broad biological profile of the triazole nucleus suggests its potential as a scaffold for developing therapies for pain and metabolic disorders. researchgate.net

Structure-Activity Relationship (SAR) Studies for Sulfinyl Triazole Scaffolds

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For 1,2,4-triazole derivatives, particularly those containing sulfur, several key structural features have been identified that influence their pharmacological effects. researchgate.net

A review specifically on sulfur derivatives of 1,2,4-triazole highlights that the inclusion of a sulfur atom, often as a thione or thioether at the 3-position, is a cornerstone for a broad range of biological activities. researchgate.net The electronic properties of substituents on the triazole and any attached phenyl rings play a critical role.

Substitution on Phenyl Rings: For anticonvulsant activity, the position and nature of substituents on a phenyl ring attached to the triazole nucleus are determining factors. For instance, in one series of triazolothiadiazoles, a chloro-substituent on the phenyl ring was found to be favorable for potency. nih.gov

Aliphatic Acid Moiety: In a series of anti-inflammatory 1,2,4-triazole derivatives, the structure of an attached aliphatic acid substituent was shown to be important. A decrease in biological activity was observed with the loss of a double bond and chain branching in the acid moiety, suggesting that a more rigid or sterically defined substituent is beneficial. mdpi.comnih.gov

Fused Ring Systems: The fusion of the 1,2,4-triazole ring with other heterocyclic systems, such as thiadiazoles or pyrimidines, often results in enhanced activity. frontiersin.orgnih.gov This approach creates more complex and rigid structures that can have higher affinity for biological targets.

SAR studies on 3-mercapto-1,2,4-triazole derivatives showed that a 3,4,5-trimethoxy moiety on an attached phenyl ring resulted in the most effective compound against an ovarian cancer cell line. nih.gov These findings collectively indicate that the biological activity of sulfinyl triazole scaffolds can be finely tuned by modifying substituents on appended aromatic rings and by altering the nature of linked side chains or fused heterocyclic systems.

In Silico Modeling for Biological Target Interaction and Rational Drug Design (e.g., Molecular Docking)

Computational methods, especially molecular docking, are invaluable tools for understanding how 1,2,4-triazole derivatives interact with their biological targets and for guiding the design of new, more potent agents. ijcrcps.comnih.gov These studies predict the binding poses and affinities of ligands within the active site of a target protein.

Various 1,2,4-triazole derivatives have been the subject of molecular docking studies against a range of biological targets:

Anticancer Targets: Docking studies have been performed on 3-mercapto-1,2,4-triazole derivatives against tubulin, a key protein in cell division. The results corroborated experimental findings by showing that the most potent compound binds effectively to the colchicine (B1669291) binding site of tubulin. nih.gov Other studies have investigated the interaction of triazoles with targets like aromatase and c-kit tyrosine kinase, successfully predicting binding affinities and modes. ijcrcps.comnih.gov

Antimicrobial Targets: To understand the antibacterial and antifungal activity of 5-alkylthio-1,2,4-triazoles, molecular docking was used to model their interactions with microbial proteins, with results supporting the observed biological activities. ijper.org

Anti-inflammatory Targets: Docking simulations have shown that certain anti-inflammatory 1,2,4-triazole derivatives can occupy the celecoxib (B62257) binding site in cyclooxygenase enzymes, providing a molecular basis for their COX-inhibitory effects. mdpi.com

These in silico studies not only help to rationalize the observed biological activities but also enable the virtual screening of new compound libraries and the design of novel derivatives with improved pharmacological profiles. ijcrcps.comresearchgate.net The consistent agreement between docking results and experimental data underscores the predictive power of these computational approaches in the drug discovery process for triazole-based compounds.

Triazole Derivative ClassBiological TargetKey Finding from Docking StudyReference
3-Mercapto-1,2,4-triazolesTubulinPotent compounds bind to the colchicine site, corroborating experimental results. nih.gov
General 1,2,4-triazolesAromataseDesigned compounds showed high binding affinity (energies from -9.04 to -9.96 Kcal/mol). ijcrcps.com
5-Alkylthio-1,2,4-triazolesMicrobial Proteins (e.g., 1AJ0)Binding energies supported the observed antimicrobial activity. ijper.org
Triazole-acetamide hybridsc-kit Tyrosine KinaseThe most active anticancer compound exhibited excellent binding affinity (-176.749 kcal/mol). nih.gov
General 1,2,4-triazolesCyclooxygenase (COX)Active compound occupied the celecoxib binding site with high affinity. mdpi.com

Applications of 3 Methanesulfinyl 4h 1,2,4 Triazole Beyond Pharmaceutical Sciences

Role in Materials Science (e.g., Optoelectronic Properties, Corrosion Inhibition)

The inherent properties of the 1,2,4-triazole (B32235) ring, such as high nitrogen content and thermal stability, make its derivatives attractive for applications in materials science. mdpi.comnih.gov These applications range from the development of novel optical materials to the protection of metals from corrosion.

Optoelectronic Properties:

Derivatives of 4H-1,2,4-triazole are recognized for their interesting photophysical properties, including high luminescence and significant quantum yields, making them candidates for use in optoelectronic devices like organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net The presence of a π-conjugated system is crucial for these properties. Research on N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives has shown that the triazole core can be part of complex molecular structures with potential for nonlinear optical (NLO) applications. nih.govdntb.gov.ua The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter in determining a molecule's electronic and optical properties. For instance, DFT calculations on some triazole derivatives have yielded HOMO-LUMO energy gaps in the range of 4.6 to 5.6 eV. nih.gov The introduction of a sulfinyl group, which can act as both a flexible linker and an electron-withdrawing group, could further tune these properties, potentially leading to new materials for optoelectronics.

Corrosion Inhibition:

Triazole derivatives are widely studied and utilized as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. mdpi.comresearchgate.net Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective film that impedes the corrosive process. This adsorption occurs through the heteroatoms (nitrogen and, in many cases, sulfur) which act as active centers. researchgate.netnih.gov

Studies on compounds like 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole and 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol have demonstrated significant corrosion inhibition efficiency for steel in HCl solution. researchgate.netnih.gov The formation of a polymolecular protective layer, potentially chemisorbed to the metal surface, has been observed with 3-substituted 1,2,4-triazoles, effectively reducing both the corrosion rate and hydrogen permeation into the steel. mdpi.com The presence of the sulfinyl group in 3-methanesulfinyl-4H-1,2,4-triazole, with its sulfur and oxygen atoms, would likely enhance its adsorption capabilities on metal surfaces, making it a promising candidate for corrosion inhibition applications. The table below summarizes the inhibition efficiency of some related triazole compounds.

Compound NameMetalCorrosive MediumInhibition Efficiency (%)Reference
3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazoleMild Steel1 M HClUp to 99% researchgate.net
4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiolLow-Carbon Steel0.5 M HClUp to 89% nih.gov
(Z)-3-(1-(2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)ethyl)-2H-chromen-2-oneCarbon Steel1 M HClNot specified nih.gov
5-(Phenyl)-4H-1,2,4-triazole-3-thiolMild Steel0.5 M H₂SO₄Not specified researchgate.net

Catalysis and Organocatalysis Utilizing Sulfinyl Triazole Ligands or Organocatalysts

The 1,2,4-triazole nucleus is a valuable scaffold for designing ligands for metal-catalyzed reactions and for developing metal-free organocatalysts. The nitrogen atoms of the triazole ring can effectively coordinate with metal ions, and substituents on the ring can be tailored to influence the steric and electronic properties of the resulting catalyst. researchgate.netnih.gov

The introduction of triazole moieties into ligand structures, such as bispidines, has been shown to create efficient chelating agents for metals like copper and zinc, which then act as catalysts in reactions such as the Henry reaction. nih.gov Furthermore, 1,2,3-triazoles containing sulfonyl groups have been synthesized using copper-catalyzed reactions, indicating the compatibility of sulfur-containing groups within these catalytic systems. nih.gov The development of sterically demanding and flexible N-heterocyclic carbene ligands, which can incorporate triazole frameworks, has been pivotal for challenging cross-coupling reactions. acs.org

Given this context, this compound could serve as a versatile ligand. The sulfinyl group, with its lone pair of electrons on the sulfur atom, introduces an additional potential coordination site besides the triazole nitrogens. This could lead to the formation of stable and reactive metal complexes. The chirality of the sulfinyl group could also be exploited in asymmetric catalysis, a critical area in modern organic synthesis. The use of such sulfinyl triazole ligands could be explored in a variety of catalytic transformations, including cross-coupling reactions, hydrogenations, and oxidations.

Agricultural Applications (e.g., Herbicides, Nitrification Inhibitors)

The 1,2,4-triazole ring is a key structural feature in many commercially successful agricultural chemicals, including fungicides, herbicides, and plant growth regulators. mdpi.comrjptonline.org The biological activity of these compounds is often attributed to their ability to interfere with specific biochemical pathways in target organisms.

Herbicides and Fungicides:

Many triazole derivatives function as potent fungicides by inhibiting the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes. nih.gov Compounds like triadimefon (B1683231) and tebuconazole (B1682727) are widely used in agriculture to control a broad spectrum of fungal diseases. eurl-pesticides.eunih.gov The 1,2,4-triazole scaffold itself, as seen in the herbicide Amitrole (3-amino-1,2,4-triazole), also exhibits herbicidal properties. rjptonline.org

Nitrification Inhibitors:

A significant application for triazole derivatives in agriculture is their role as nitrification inhibitors. These compounds are added to nitrogen fertilizers to slow down the bacterial conversion of ammonium (B1175870) (NH₄⁺) to nitrate (B79036) (NO₃⁻) in the soil. eurl-pesticides.euresearchgate.net This process helps to reduce nitrogen loss through nitrate leaching and denitrification, thereby improving nitrogen use efficiency by crops and mitigating environmental pollution. researchgate.net

Research has shown that the 1,2,4-triazole core is a potent inhibitor of nitrification. researchgate.net Studies on compounds like 4-amino-1,2,4-triazole (B31798) have demonstrated their potential to be more effective than some commercial inhibitors, especially at higher soil temperatures. researchgate.net Substituted 1,2,3-triazoles have also been identified as promising nitrification inhibitors, performing as well as or better than the commercial product 3,4-dimethylpyrazole phosphate (B84403) (DMPP) in certain soil conditions. researchgate.net The specific structure of this compound makes it a strong candidate for investigation as a next-generation nitrification inhibitor, potentially offering improved efficacy and stability in diverse agricultural environments.

Advanced Analytical Chemistry Methodologies for Detection and Quantification (e.g., in Metabolite Studies, Environmental Samples)

The widespread use of triazole-based fungicides results in the presence of their common metabolite, 1,2,4-triazole, and other triazole derivative metabolites (TDMs) in crops, soil, and water. eurl-pesticides.eunih.govepa.gov Consequently, robust and sensitive analytical methods are essential for monitoring these compounds in food and environmental samples.

The polar nature of many triazole metabolites makes their analysis challenging. eurl-pesticides.eu High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the detection and quantification of these compounds. nih.govepa.gov To handle complex matrices and achieve low limits of quantification (LOQ), various sample preparation and analytical strategies have been developed.

Sample Preparation: The "Quick Polar Pesticides" (QuPPe) method is a widely employed extraction procedure for polar compounds like TDMs from food matrices. eurl-pesticides.eu For water samples, Solid Phase Extraction (SPE) is often used to concentrate the analytes before analysis. epa.gov

Chromatography: Different HPLC columns are used depending on the specific analytes. For polar compounds, HILIC (Hydrophilic Interaction Liquid Chromatography) or mixed-mode columns can provide better retention and separation than traditional reversed-phase columns. sielc.comhelixchrom.com

Detection: Tandem mass spectrometry (MS/MS) provides the high selectivity and sensitivity required for trace-level analysis. The development of methods often involves optimizing mass transitions for the parent ion and specific fragment ions. For the related compound 3-methanesulfonyl-4H-1,2,4-triazole, predicted m/z values for various adducts in mass spectrometry have been calculated, which can guide method development for this compound. uni.lu

Advanced Techniques: To improve selectivity and reduce interferences from co-eluting matrix components, advanced techniques like Differential Mobility Spectrometry (DMS), a form of ion mobility spectrometry, can be coupled with LC-MS/MS. eurl-pesticides.eu

The table below shows examples of analytical parameters for the detection of 1,2,4-triazole in different sample types.

AnalyteMatrixMethodLOQReference
1,2,4-TriazoleSoilLC-MS/MS1.1 µg/kg nih.gov
1,2,4-TriazoleWater (Surface & Ground)LC-MS/MS0.05 µg/kg epa.gov
Triazole Derivative Metabolites (TDMs)Fruits & VegetablesQuPPe-LC-DMS-MS/MS0.01 mg/kg eurl-pesticides.eu

These methodologies provide a framework for developing specific methods for the detection and quantification of this compound in metabolite studies or for monitoring its presence in environmental samples, should it be used in agricultural or industrial applications.

Future Directions and Emerging Research Avenues for 3 Methanesulfinyl 4h 1,2,4 Triazole

Development of Novel and Sustainable Synthetic Strategies

The synthesis of 1,2,4-triazoles is a well-developed field, but the specific introduction of a methanesulfinyl group presents unique challenges and opportunities for innovation. Future research will likely focus on creating efficient, environmentally benign, and scalable routes to 3-methanesulfinyl-4H-1,2,4-triazole.

Current synthetic strategies for the 1,2,4-triazole (B32235) core often involve the cyclization of precursors like thiosemicarbazides or amidrazones. mdpi.comresearchgate.net Modern approaches have incorporated microwave irradiation and one-pot methodologies to improve efficiency and yield. organic-chemistry.orgnih.govorganic-chemistry.org A prospective pathway to the target compound could involve the initial synthesis of its thioether analog, 3-(methylthio)-4H-1,2,4-triazole, followed by a controlled oxidation to the sulfoxide (B87167).

Future synthetic developments could focus on:

Green Chemistry Approaches: Utilizing recyclable catalysts, such as ceric ammonium (B1175870) nitrate (B79036) in polyethylene (B3416737) glycol, to minimize environmental impact. organic-chemistry.org

Flow Chemistry: Implementing continuous flow reactors for safer handling of reactive intermediates and improved scalability.

Direct C-H Sulfinylation: Exploring novel transition-metal-catalyzed or electrochemical methods to directly install the methanesulfinyl group onto a pre-formed 1,2,4-triazole ring, bypassing the need for multi-step sequences.

Synthetic ApproachDescriptionPotential AdvantagesReference
Pellizzari Synthesis Reaction of amides with hydrazides to form an acyl amidrazone, followed by intramolecular cyclization.Well-established, versatile for various substitutions. chemicalbook.com
Einhorn-Brunner Reaction Acid-catalyzed condensation of acyl hydrazines with formylacetamide or similar reagents.Good for producing specific isomers. chemicalbook.com
Microwave-Assisted Synthesis Using microwave irradiation to accelerate the cyclization of precursors like thiosemicarbazides.Reduced reaction times, often higher yields. organic-chemistry.orgorganic-chemistry.org
Oxidative Cyclization Cyclization of amidrazones with aldehydes using an oxidizing agent.Environmentally benign options available (e.g., using CAN). organic-chemistry.org

Exploration of New Reactivity Modes and Unprecedented Chemical Transformations

The combination of a π-deficient triazole ring and a chiral sulfoxide group suggests a rich and underexplored reactivity profile. The 1,2,4-triazole ring's carbon atoms are susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atoms. chemicalbook.com The methanesulfinyl group can act as a chiral auxiliary, a leaving group, or be further oxidized to the corresponding sulfone.

Emerging research could investigate:

Pummerer-type Rearrangements: To functionalize the methyl group attached to the sulfur, opening pathways to new derivatives.

Asymmetric Synthesis: Using the chiral sulfoxide to direct stereoselective transformations on the triazole ring or on substituents.

Sulfoxide as a Leaving Group: Exploring nucleophilic aromatic substitution reactions where the methanesulfinyl group is displaced, allowing for late-stage functionalization.

Oxidation/Reduction Chemistry: Systematically studying the oxidation to 3-methanesulfonyl-4H-1,2,4-triazole and reduction to 3-(methylthio)-4H-1,2,4-triazole to modulate the compound's electronic and steric properties.

Advanced Computational Modeling for Deeper Mechanistic Understanding and Predictive Property Design

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental work. Density Functional Theory (DFT) and other modeling techniques are increasingly used to study triazole derivatives, predicting their electronic structure, reactivity, and potential as bioactive agents. nih.govmdpi.comnih.gov

For this compound, future computational studies could focus on:

Tautomeric Stability: Calculating the relative energies of the 1H and 4H tautomers and the rotational barriers of the sulfinyl group. The 1,2,4-triazole scaffold exists in two primary tautomeric forms, 1H and 4H, which can rapidly interconvert. chemicalbook.comnih.gov

Reaction Mechanisms: Modeling the transition states and energy profiles of potential reactions to understand reactivity and optimize conditions.

Predictive Property Design: Using Quantitative Structure-Activity Relationship (QSAR) models and molecular docking to predict biological activity and design new derivatives with specific properties. mdpi.comresearchgate.net This involves correlating computed molecular descriptors with experimental data.

Spectroscopic Prediction: Calculating NMR, IR, and UV-Vis spectra to aid in the characterization of newly synthesized compounds.

Computational MethodApplication for this compoundPredicted OutputsReference
Density Functional Theory (DFT) Calculating electronic structure, reaction energetics, and spectroscopic properties.Frontier molecular orbitals (HOMO/LUMO), energy gaps, chemical reactivity descriptors. nih.gov nih.govnih.gov
Molecular Docking Simulating the interaction of the molecule with biological targets (e.g., enzyme active sites).Binding affinity, interaction modes, identification of key residues. nih.govmdpi.com
Molecular Dynamics (MD) Simulating the movement of the molecule and its environment over time.Conformational stability, solvent effects, binding free energies. mdpi.com
CCS Prediction Calculating the predicted Collision Cross Section (CCS) for ion mobility mass spectrometry.CCS values for different adducts, aiding in structural identification. uni.lu uni.luuni.lu

Precision Design of Bioactive Agents with Enhanced Efficacy, Selectivity, and Reduced Off-Target Effects

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, found in numerous drugs with antifungal, anticancer, antiviral, and anti-inflammatory activities. nih.govresearchgate.netresearchgate.net The introduction of a methanesulfinyl group could serve as a key modification to fine-tune activity and selectivity.

Future research in this area should aim to:

Develop Novel Antifungal Agents: The triazole core is famous for its presence in antifungal drugs like fluconazole (B54011). researchgate.net The sulfinyl group could modulate interactions with the target enzyme, potentially overcoming existing resistance mechanisms.

Design Selective Anticancer Agents: Triazole derivatives have been investigated as inhibitors of various kinases and other cancer-related targets. nih.govmdpi.com The unique steric and electronic nature of the sulfinyl group could be exploited to achieve selectivity for specific enzyme isoforms, thereby reducing off-target effects.

Create Anti-inflammatory Compounds: Certain substituted 1,2,4-triazoles have demonstrated potent anti-inflammatory activity. researchgate.net The sulfoxide moiety is also present in some anti-inflammatory drugs, suggesting a synergistic potential.

Integration into Supramolecular Chemistry and Nanotechnology for Advanced Functional Materials

The properties of 1,2,4-triazoles extend beyond biology into materials science. Their ability to coordinate with metal ions and participate in hydrogen bonding makes them excellent building blocks for functional materials. nih.gov

Emerging avenues for research include:

Luminescent Materials: Conjugated 4H-1,2,4-triazole derivatives have been shown to exhibit high luminescence, making them candidates for applications in organic light-emitting diodes (OLEDs). nih.gov The sulfinyl group could be used to tune the photophysical properties of such materials.

Metal-Organic Frameworks (MOFs): The triazole nitrogen atoms and the sulfinyl oxygen atom can act as coordination sites for metal ions, enabling the construction of novel MOFs with potential applications in gas storage, catalysis, or sensing.

Corrosion Inhibitors: 1,2,4-triazole derivatives are known to be effective corrosion inhibitors for various metals. nih.gov The sulfinyl group could enhance adsorption onto metal surfaces, improving protective efficiency.

Investigation of Environmental Impact and Biodegradation Pathways

As with any novel chemical entity, a thorough understanding of its environmental fate is crucial for sustainable development. Triazole-based compounds are used extensively in agriculture as fungicides and herbicides, making their environmental behavior a subject of regulatory interest. researchgate.netepa.gov

Key research questions to address include:

Persistence and Mobility: Studying the compound's stability in different soil types and its potential for leaching into groundwater. The 1,2,4-triazole ring itself is generally stable in the environment. epa.gov

Biodegradation: Identifying microbial pathways for the degradation of this compound. Research on other triazole pesticides shows that degradation can lead to persistent metabolites. epa.govkpu.ca

Metabolite Identification: Characterizing the products of abiotic and biotic degradation. Potential pathways include the oxidation of the sulfinyl group to a sulfonyl group (forming 3-methanesulfonyl-4H-1,2,4-triazole) or the formation of other triazole-containing metabolites like triazole alanine (B10760859) or triazole acetic acid. epa.gov

Ecotoxicity: Assessing the potential impact of the parent compound and its primary metabolites on non-target organisms in aquatic and terrestrial ecosystems.

Q & A

Q. What are the common synthetic routes for preparing 3-methanesulfinyl-4H-1,2,4-triazole, and how are reaction conditions optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as the Mannich reaction or S-alkylation of triazole precursors. For example, sulfanyl-substituted triazoles are synthesized via nucleophilic substitution using halogenated intermediates under controlled pH and temperature (e.g., 60–80°C) . Solvent choice (e.g., ethanol or acetonitrile) and catalyst selection (e.g., glacial acetic acid) are critical for optimizing yield. Reaction progress is monitored via thin-layer chromatography (TLC), and purity is ensured through recrystallization or column chromatography .

Q. Which spectroscopic techniques are most effective for confirming the molecular structure of this compound derivatives?

  • Methodological Answer : Structural confirmation relies on a combination of IR spectroscopy (to identify functional groups like S=O and N-H stretches), ¹H/¹³C NMR (to assign proton and carbon environments), and elemental analysis (to verify stoichiometry). For crystalline derivatives, X-ray crystallography provides definitive confirmation of molecular geometry . Mass spectrometry (MS) further validates molecular weight .

Q. How does the purity of this compound affect its physicochemical properties, such as melting point and solubility?

  • Methodological Answer : Purity significantly impacts melting point consistency; impurities can depress melting points by 5–15°C . Solubility in polar solvents (e.g., DMSO or ethanol) is also affected, with impurities altering logP values. Purity is assessed via high-performance liquid chromatography (HPLC) or differential scanning calorimetry (DSC) . For reproducible biological assays, ≥95% purity is recommended, achieved through recrystallization or preparative HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts or IR stretching frequencies) when characterizing novel triazole derivatives?

  • Methodological Answer : Contradictions often arise from tautomerism (e.g., 1H vs. 4H tautomers) or solvent effects. To resolve this:
  • Perform variable-temperature NMR to observe tautomeric equilibria .
  • Compare experimental IR spectra with density functional theory (DFT)-calculated vibrational frequencies .
  • Use deuterated solvents to eliminate solvent-induced shifts in NMR .
    Cross-validate findings with X-ray crystallography when possible .

Q. What strategies are employed in designing this compound analogs to enhance biological activity while minimizing toxicity?

  • Methodological Answer :
  • QSAR Studies : Correlate substituent electronegativity (e.g., sulfinyl vs. sulfonyl groups) with antimicrobial activity. Electron-withdrawing groups often enhance target binding .
  • Scaffold Hybridization : Merge triazole cores with pharmacophores like xanthine or morpholine to improve selectivity .
  • Toxicity Screening : Use in silico tools (e.g., SwissADME) to predict hepatotoxicity and endocrine disruption risks. Prioritize derivatives with low CYP450 inhibition .

Q. What computational methods are utilized to predict the pharmacokinetic profiles of this compound derivatives prior to in vitro testing?

  • Methodological Answer :
  • Molecular Docking : Simulate interactions with targets like cyclooxygenase-2 (COX-2) or fungal CYP51 using AutoDock Vina .
  • Pharmacokinetic Modeling : Predict absorption (via Caco-2 permeability models), metabolism (using CYP450 isoform data), and excretion (renal clearance estimates) via pkCSM or ADMETLab .
  • Bioavailability Radar Charts : Generate visual metrics for drug-likeness (e.g., Lipinski’s Rule of Five) using SwissADME .

Methodological Notes for Experimental Design

  • Handling Precautions : Use PPE (nitrile gloves, safety goggles) due to reproductive toxicity and aquatic toxicity risks. Avoid inhalation of dust; work in a fume hood .
  • Data Reproducibility : Document reaction conditions (e.g., solvent purity, humidity) to mitigate variability in melting points or spectral data .
  • Conflict Resolution : For contradictory bioactivity results, validate assays using orthogonal methods (e.g., microbroth dilution vs. agar diffusion for antimicrobial testing) .

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Reactant of Route 1
Reactant of Route 1
3-methanesulfinyl-4H-1,2,4-triazole
Reactant of Route 2
3-methanesulfinyl-4H-1,2,4-triazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.